4-Benzyl-1-(4-bromophenyl)piperidine
Description
4-Benzyl-1-(4-bromophenyl)piperidine is a piperidine derivative featuring a benzyl group at the 4-position and a 4-bromophenyl substituent at the 1-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C18H20BrN |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-benzyl-1-(4-bromophenyl)piperidine |
InChI |
InChI=1S/C18H20BrN/c19-17-6-8-18(9-7-17)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
InChI Key |
QAMJDDBQKRQDNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(4-bromophenyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-bromobenzyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(4-bromophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces phenyl derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-1-(4-bromophenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(4-bromophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings from Comparative Studies
Replacement of bromine with iodine (e.g., in 4-benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine) enables radiopharmaceutical applications, as seen in rat biodistribution studies .
Role of Functional Groups :
- Sulfonyl and carboxylate groups () improve water solubility and enable hydrogen bonding, critical for enzyme inhibition (e.g., USP5 inhibition with IC₅₀ = 0.108 μM) .
- N-Boc protection () enhances stability during synthesis, facilitating the production of high-purity intermediates for further derivatization .
Synthetic Accessibility :
- Yields vary significantly: 56% for the sulfonyl-glycine derivative () vs. 71% for 4-benzyl-1-[(2,2-dicyclohexyl-1,3-dioxolan-4-yl)methyl]piperidine (). This highlights the influence of steric hindrance and reaction conditions on efficiency .
Therapeutic Applications :
- While 4-benzyl-1-(4-bromophenyl)piperidine lacks direct activity data, its trimethylbenzyl analog () showed SARS-CoV-2 inhibition, underscoring the importance of substituent bulk in target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
